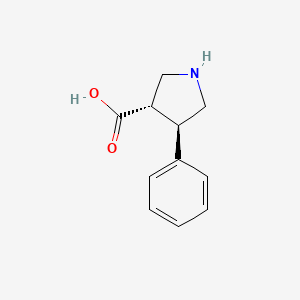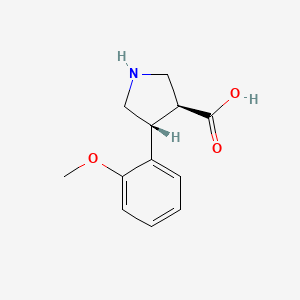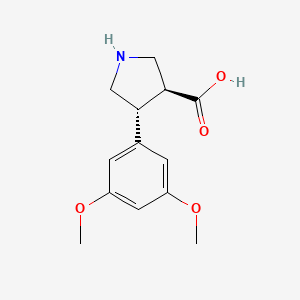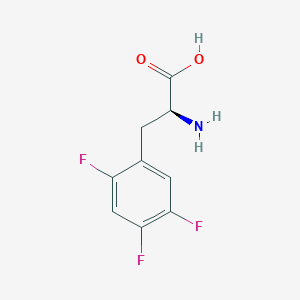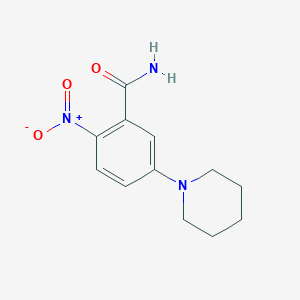
2-硝基-5-(哌啶-1-基)苯甲酰胺
描述
2-Nitro-5-(piperidin-1-yl)benzamide is a useful research compound. Its molecular formula is C12H15N3O3 and its molecular weight is 249.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitro-5-(piperidin-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-5-(piperidin-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药行业
哌啶衍生物存在于二十多种药物类别中 . 它们在医药行业中发挥着重要作用 .
抗癌剂
哌啶衍生物正在被用作抗癌剂 . 它们在治疗各种癌症方面显示出令人鼓舞的结果 .
抗病毒剂
哌啶衍生物也具有作为抗病毒剂的应用 . 它们可能抑制某些病毒的复制 .
抗疟疾剂
这些化合物已被用作抗疟疾剂 . 它们可能抑制导致疟疾的寄生虫——疟原虫的生长 .
抗菌和抗真菌剂
哌啶衍生物已显示出抗菌和抗真菌特性 . 它们可能抑制某些细菌和真菌的生长 .
降压剂
这些化合物已被用作降压剂 . 它们可能降低血压 .
止痛和抗炎剂
哌啶衍生物已被用作止痛剂(止痛药)和抗炎剂 . 它们可能减少疼痛和炎症 .
抗阿尔茨海默病和抗精神病药物
这些化合物已显示出作为抗阿尔茨海默病和抗精神病药物的潜力 . 它们可能减缓阿尔茨海默病的进展并控制某些精神疾病的症状 .
未来方向
Piperidine derivatives, such as 2-Nitro-5-(piperidin-1-yl)benzamide, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the therapeutic potential of these compounds in various medical applications .
生化分析
Biochemical Properties
2-Nitro-5-(piperidin-1-yl)benzamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily due to the nitro group’s electron-withdrawing properties, which can influence the redox state of the enzymes. Additionally, 2-Nitro-5-(piperidin-1-yl)benzamide can bind to certain proteins, altering their conformation and activity. This binding is often facilitated by the piperidine ring, which can form hydrogen bonds and hydrophobic interactions with amino acid residues in the protein structure .
Cellular Effects
2-Nitro-5-(piperidin-1-yl)benzamide has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential. This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and cellular metabolism. In neuronal cells, 2-Nitro-5-(piperidin-1-yl)benzamide can modulate neurotransmitter release and synaptic plasticity, potentially offering therapeutic benefits for neurodegenerative diseases .
Molecular Mechanism
The molecular mechanism of 2-Nitro-5-(piperidin-1-yl)benzamide involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, 2-Nitro-5-(piperidin-1-yl)benzamide can interact with transcription factors, leading to changes in gene expression. These interactions are often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with specific amino acid residues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Nitro-5-(piperidin-1-yl)benzamide can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that 2-Nitro-5-(piperidin-1-yl)benzamide can have sustained effects on cellular function, such as prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are particularly evident in in vitro studies, where the compound’s stability and degradation can be closely monitored .
Dosage Effects in Animal Models
The effects of 2-Nitro-5-(piperidin-1-yl)benzamide vary with different dosages in animal models. At low doses, this compound can exert therapeutic effects, such as reducing inflammation and promoting cell survival. At high doses, 2-Nitro-5-(piperidin-1-yl)benzamide can cause toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
2-Nitro-5-(piperidin-1-yl)benzamide is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. Additionally, 2-Nitro-5-(piperidin-1-yl)benzamide can influence the activity of enzymes involved in detoxification processes, such as glutathione S-transferase .
Transport and Distribution
Within cells and tissues, 2-Nitro-5-(piperidin-1-yl)benzamide is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration gradient and the presence of specific transporters. Once inside the cell, 2-Nitro-5-(piperidin-1-yl)benzamide can bind to intracellular proteins, influencing its localization and accumulation. This compound can also be distributed to different tissues, with higher concentrations observed in the liver and kidneys .
Subcellular Localization
The subcellular localization of 2-Nitro-5-(piperidin-1-yl)benzamide is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is often influenced by targeting signals and post-translational modifications, which direct it to specific organelles. For example, 2-Nitro-5-(piperidin-1-yl)benzamide can accumulate in the mitochondria, where it can modulate mitochondrial function and induce apoptosis in cancer cells .
属性
IUPAC Name |
2-nitro-5-piperidin-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c13-12(16)10-8-9(4-5-11(10)15(17)18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXUGZZQMDNPJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377020 | |
| Record name | 2-Nitro-5-(piperidin-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421558-77-2 | |
| Record name | 2-Nitro-5-(piperidin-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
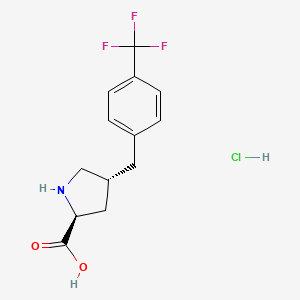



![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)
